molecular formula C14H15N3 B1317943 [6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine CAS No. 953726-50-6

[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine

Cat. No.: B1317943
CAS No.: 953726-50-6
M. Wt: 225.29 g/mol
InChI Key: AQONBFGUFWKYPR-UHFFFAOYSA-N
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Description

[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine is a heterocyclic compound that features both an indole and a pyridine ring

Biochemical Analysis

Biochemical Properties

[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been observed to bind with high affinity to multiple receptors, which can influence various biological activities . The compound’s indole moiety is known for its ability to participate in electrophilic substitution reactions, making it a versatile player in biochemical pathways . Additionally, the pyridine ring enhances its binding capabilities, allowing it to interact with enzymes involved in metabolic processes .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound can modulate the activity of key signaling molecules, leading to alterations in cellular responses. It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the synthesis of various proteins . Furthermore, its impact on cellular metabolism includes changes in the activity of metabolic enzymes and the flux of metabolites through different pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity . This binding can result in either inhibition or activation of the target molecules, depending on the context. For example, the compound may inhibit an enzyme by occupying its active site, preventing substrate binding and subsequent catalysis . Alternatively, it may activate a receptor by mimicking the natural ligand, triggering downstream signaling events . These interactions can lead to changes in gene expression, as the compound influences the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, maintaining its biological activity over extended periods . It can degrade under specific circumstances, leading to a loss of activity and potential changes in its effects on cells . Long-term studies have also revealed that the compound can have sustained effects on cellular processes, such as prolonged alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s activity changes dramatically at specific concentration levels . These findings highlight the importance of careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites . For example, it may enhance the activity of enzymes involved in energy production, increasing the availability of ATP and other energy-rich molecules . Additionally, the compound’s interactions with cofactors can affect the efficiency of metabolic reactions, further influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution is also influenced by its chemical properties, such as solubility and affinity for specific biomolecules . Studies have shown that the compound can accumulate in certain tissues, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it may be localized to the nucleus, where it interacts with transcription factors and influences gene expression . Alternatively, it may be targeted to the mitochondria, affecting energy production and metabolic processes . The compound’s localization can also impact its stability and degradation, further influencing its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of Indole and Pyridine Rings: The indole and pyridine rings are coupled through a nucleophilic substitution reaction, where the indole nitrogen attacks a halogenated pyridine derivative.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of indole-2,3-diones.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: Indole-2,3-diones and other oxidized derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted indole and pyridine derivatives, depending on the reagents used.

Scientific Research Applications

[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders such as depression and anxiety.

    Biological Research: The compound is used as a tool to study neurotransmitter pathways and receptor interactions.

    Chemical Biology: It serves as a probe to investigate the function of specific proteins and enzymes in biological systems.

    Industrial Applications: The compound may be used in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    [6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanol: Similar structure but with a methanol group instead of methanamine.

    [6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-ethanamine: Similar structure but with an ethanamine group instead of methanamine.

    [6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-propylamine: Similar structure but with a propylamine group instead of methanamine.

Uniqueness

[6-(2,3-Dihydro-1H-indol-1-yl)-3-pyridinyl]-methanamine is unique due to its specific combination of indole and pyridine rings, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for studying specific neurological pathways and developing targeted pharmaceutical agents.

Properties

IUPAC Name

[6-(2,3-dihydroindol-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3/c15-9-11-5-6-14(16-10-11)17-8-7-12-3-1-2-4-13(12)17/h1-6,10H,7-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQONBFGUFWKYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=NC=C(C=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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